
(E)-1-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Polymer Applications
One study discusses the preparation and polymerization of substituted cyclic pseudoureas, leading to the formation of pendant-type polyureas and main-chain-type polyureas. These compounds demonstrate the potential of quinazoline derivatives in polymer synthesis, offering a pathway to novel materials with specific properties (Miyamoto et al., 1995).
Cycloaddition Reactions
Another study focuses on cycloaddition reactions of highly stabilized isoquinolinium methylides with various olefins. These reactions are regioselective and mostly stereoselective, underlining the importance of quinazoline derivatives in organic synthesis and potential applications in designing new chemical entities (Tsuge et al., 1988).
Antimicrobial Activity
A research effort synthesized a series of semicarbazide derivatives containing quinazoline moieties to explore their antimicrobial potential. This study illustrates the role of quinazoline derivatives in the development of new antimicrobials, with some compounds showing significant activity against various pathogens (Saravanan et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "phenylurea", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde to a reaction flask", "Add phenylurea to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask to act as a catalyst", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the solid product and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain (E)-1-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea" ] } | |
CAS-Nummer |
899972-86-2 |
Molekularformel |
C18H18N4O2 |
Molekulargewicht |
322.368 |
IUPAC-Name |
1-(2-oxo-3-propan-2-ylquinazolin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)22-16(14-10-6-7-11-15(14)20-18(22)24)21-17(23)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,19,21,23) |
InChI-Schlüssel |
NARYCXJUPVIFFY-LTGZKZEYSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



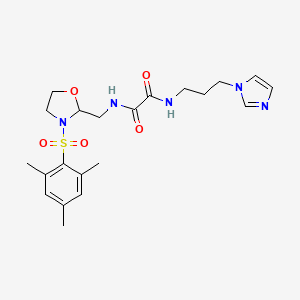
![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)
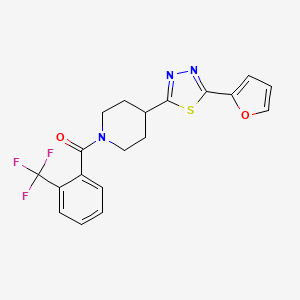
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2580881.png)
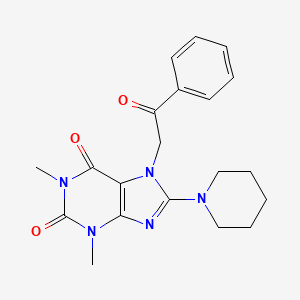
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)
![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)
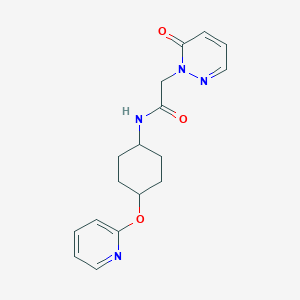
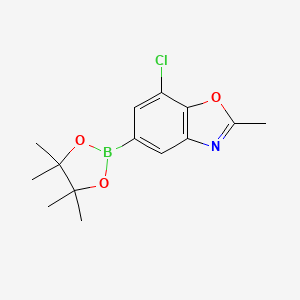
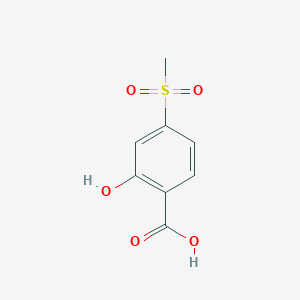
![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580899.png)